

2-(Bromomethyl)pyrazine CAS number and molecular weight

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Compound of Interest

Compound Name: 2-(Bromomethyl)pyrazine

Cat. No.: B1281218

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Technical Guide: 2-(Bromomethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Bromomethyl)pyrazine**, a key intermediate in synthetic organic chemistry and a building block for various biologically active compounds. This document details its chemical properties, synthesis, and known applications, with a focus on providing practical information for laboratory use.

Core Compound Data

2-(Bromomethyl)pyrazine is a substituted pyrazine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 60023-35-0 | |
| Molecular Formula | C ₅ H ₅ BrN ₂ | |
| Molecular Weight | 173.01 g/mol | |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified | |

Synthesis of 2-(Bromomethyl)pyrazine

The primary synthetic route to **2-(Bromomethyl)pyrazine** is through the free-radical bromination of 2-methylpyrazine. This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄).

Experimental Protocol: Free-Radical Bromination of 2-Methylpyrazine

Materials:

- 2-Methylpyrazine
- N-Bromosuccinimide (NBS)
- Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
- Carbon Tetrachloride (CCl₄), anhydrous
- Inert gas (e.g., Nitrogen or Argon)
- Standard laboratory glassware for reflux and work-up

Procedure:

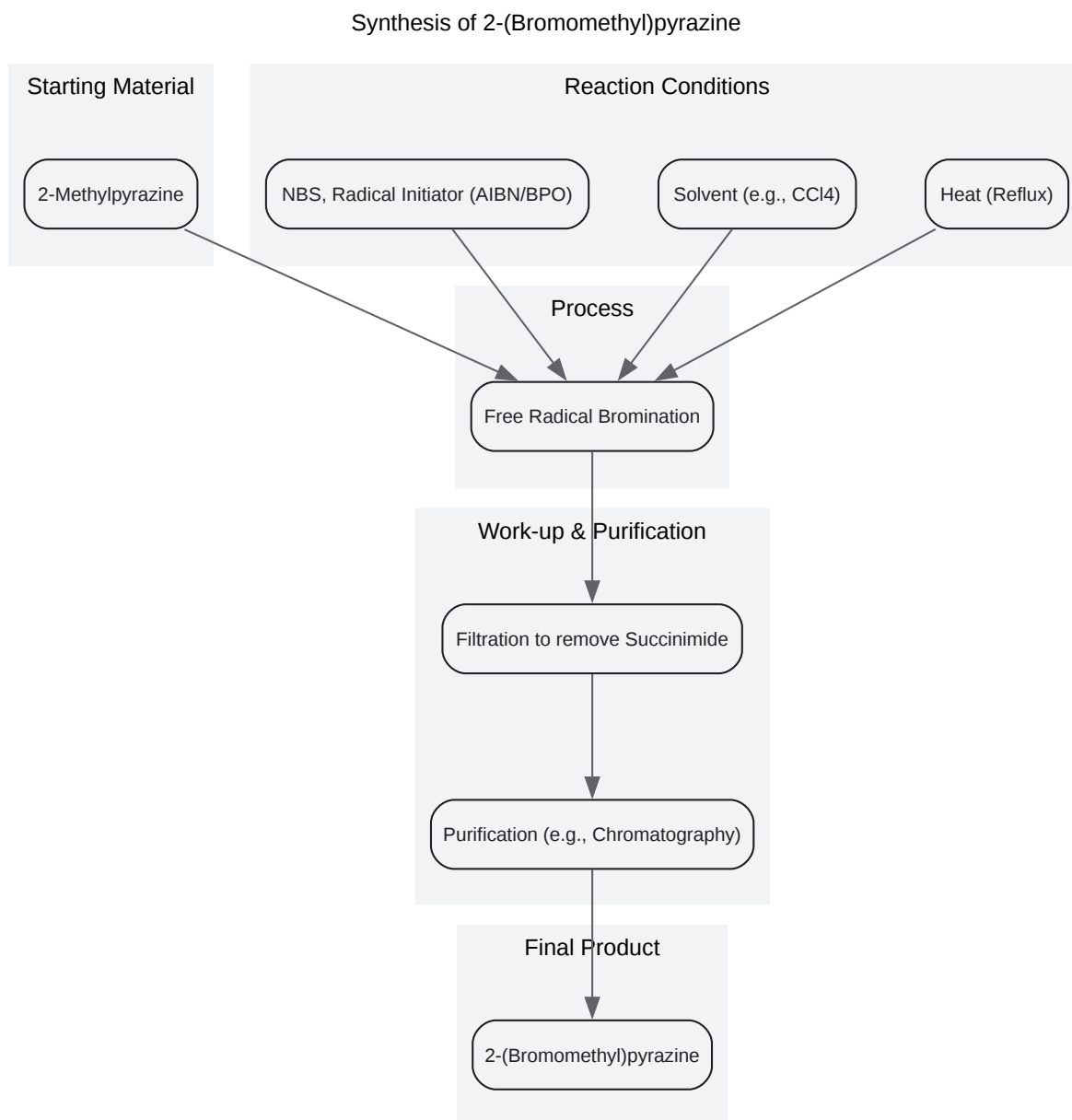
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrazine in anhydrous carbon tetrachloride under an inert atmosphere.
- **Addition of Reagents:** To this solution, add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (BPO or AIBN).
- **Reaction Conditions:** The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl_4 , is removed by filtration.
- **Purification:** The filtrate, containing the desired **2-(bromomethyl)pyrazine**, is then concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure compound.

Note: This is a generalized protocol. The specific molar ratios of reactants, reaction time, and purification methods may require optimization for best results.

Synthesis Workflow

The synthesis of **2-(Bromomethyl)pyrazine** from 2-methylpyrazine can be visualized as a straightforward workflow.



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Caption: Workflow for the synthesis of **2-(Bromomethyl)pyrazine**.

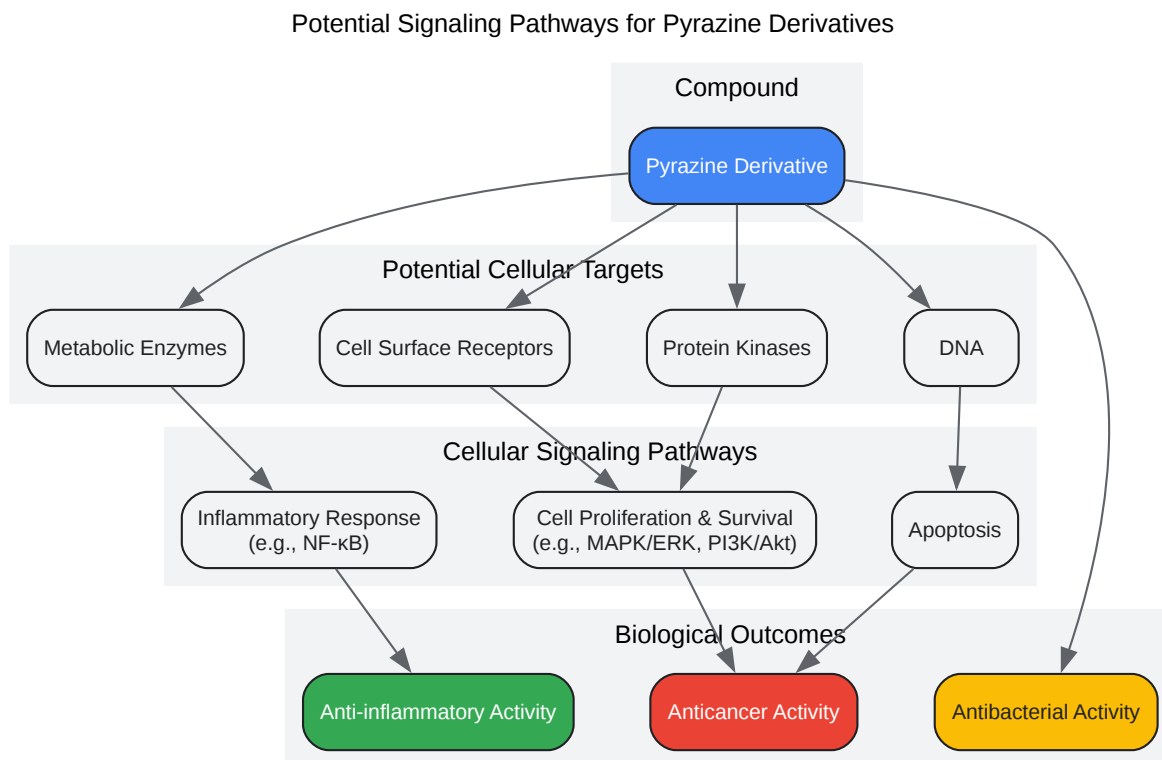
Biological Significance and Applications in Drug Discovery

While specific studies detailing the biological activity of **2-(Bromomethyl)pyrazine** are not widely available, the pyrazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active compounds. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

2-(Bromomethyl)pyrazine serves as a valuable intermediate for the synthesis of more complex pyrazine derivatives with potential therapeutic applications. The bromomethyl group is a reactive handle that allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for drug discovery screening.

General Signaling Pathways for Pyrazine Derivatives

Given the diverse biological activities of pyrazine-containing compounds, they are known to interact with a variety of cellular targets and signaling pathways. A generalized representation of potential interactions for pyrazine derivatives is depicted below. It is important to note that this is a conceptual diagram and the specific pathways modulated will depend on the full structure of the pyrazine derivative.



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Caption: Potential cellular targets and pathways for pyrazine derivatives.

Safety Information

Detailed safety information for **2-(Bromomethyl)pyrazine** should be obtained from its Safety Data Sheet (SDS). As a brominated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(Bromomethyl)pyrazine is a valuable reagent in organic synthesis, providing a versatile platform for the development of novel compounds with potential therapeutic applications. Its synthesis via free-radical bromination of 2-methylpyrazine is a common and accessible method for its preparation in a laboratory setting. Further research into the specific biological activities

of derivatives synthesized from **2-(Bromomethyl)pyrazine** is a promising area for future drug discovery efforts.

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